An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate
An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate
Introduction
Methyl 2-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in advanced organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl ester at the 5-position, offers two orthogonal sites for chemical modification. This bifunctionality makes it a versatile intermediate for the construction of more complex molecular architectures.
The oxazole nucleus is a privileged scaffold in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive carbon-bromine bond in Methyl 2-bromooxazole-5-carboxylate makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the facile introduction of diverse aryl and heteroaryl substituents. Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural diversification and the exploration of structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-bromooxazole-5-carboxylate, its synthetic utility, and safety considerations. While a detailed, experimentally validated synthesis protocol and complete spectral characterization are not widely available in the public domain, this guide offers a speculative synthetic pathway based on established principles of oxazole chemistry to aid researchers in its potential preparation.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1092351-96-6 | [1][2] |
| Molecular Formula | C₅H₄BrNO₃ | [3] |
| Molecular Weight | 205.99 g/mol | [3] |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Density | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| Purity | Typically ≥95% - 97% | [1][2][4] |
Spectral Data
Detailed and verified ¹H NMR, ¹³C NMR, and IR spectral data for Methyl 2-bromooxazole-5-carboxylate are not publicly available at the time of this writing. Researchers who synthesize or purchase this compound are advised to perform full spectral characterization to confirm its identity and purity.
Synthetic Importance and Methodologies
The utility of Methyl 2-bromooxazole-5-carboxylate as a synthetic intermediate is highlighted by its use in the preparation of more complex amido heteroaromatic compounds with potential applications in the treatment of liver diseases.[5][6] In a documented procedure, it serves as a key coupling partner in a Suzuki reaction.[5][6]
Illustrative Synthetic Application: Suzuki Coupling
A notable application of Methyl 2-bromooxazole-5-carboxylate is its participation in palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with a boronic acid, such as (4-fluoro-3-hydroxyphenyl)boronic acid, in the presence of a suitable palladium catalyst (e.g., XPhos Pd G3) and a base (e.g., K₃PO₄) in a solvent mixture like THF and water to yield the corresponding 2-arylated oxazole derivative.[5][6] This transformation underscores the importance of the C-Br bond as a handle for introducing molecular diversity.
Speculative Synthetic Protocol
While a specific, validated protocol for the synthesis of Methyl 2-bromooxazole-5-carboxylate is not readily found in the literature, a plausible route can be conceptualized based on established methods for oxazole synthesis. The following is a speculative, non-validated protocol that researchers may consider as a starting point for development.
Part 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Intermediate)
This step involves the cyclization of a suitable precursor to form the 2-aminooxazole core. One common method is the reaction of an α-haloketone with urea or a related reagent.
-
Step 1.1: Halogenation of a β-ketoester. Methyl acetoacetate can be brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, typically with a radical initiator like AIBN or under UV irradiation. The rationale here is to introduce a leaving group at the position adjacent to the ketone, which will be susceptible to nucleophilic attack.
-
Step 1.2: Cyclization with Urea. The resulting α-bromo-β-ketoester is then reacted with urea in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The urea acts as a dinucleophile, first attacking the electrophilic carbonyl carbon of the ketone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbon bearing the bromine, displacing the bromide and forming the 2-aminooxazole ring.
Part 2: Sandmeyer-type Reaction to Yield Methyl 2-bromooxazole-5-carboxylate (Target Molecule)
This part of the synthesis aims to replace the amino group at the 2-position with a bromine atom.
-
Step 2.1: Diazotization of the 2-amino group. The intermediate, Methyl 2-aminooxazole-5-carboxylate, is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt, which is a good leaving group (N₂).
-
Step 2.2: Bromination. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The CuBr facilitates the displacement of the diazonium group by a bromide ion, yielding the final product, Methyl 2-bromooxazole-5-carboxylate. This is a classic Sandmeyer reaction.
Purification: The final product would likely require purification, for which column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent would be a standard approach.
The following diagram illustrates this speculative synthetic workflow:
Caption: Speculative synthesis workflow for Methyl 2-bromooxazole-5-carboxylate.
Safety and Handling
Methyl 2-bromooxazole-5-carboxylate is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use only in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a well-ventilated place and keep the container tightly closed.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Conclusion
Methyl 2-bromooxazole-5-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. While detailed physical and spectral data are not widely available, its utility has been demonstrated in the patent literature. The speculative synthetic pathway provided herein offers a potential starting point for researchers interested in its preparation. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
European Patent Office. (2025, October 22). AMIDO HETEROAROMATIC COMPOUNDS (EP 4635494 A2). Retrieved from [Link]
- Google Patents. (n.d.). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases.
-
ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Image attached to a publication]. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... [Image attached to a publication]. Retrieved from [Link]
-
Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
-
CNDIAN. (n.d.). Methyl 2-bromooxazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. methyl 5-bromo-1H-indole-6-carboxylate(1227267-28-8) 1H NMR spectrum [chemicalbook.com]
- 2. 1258283-17-8 | Ethyl 4-bromooxazole-5-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 460081-20-3 | Ethyl 2-bromooxazole-4-carboxylate | Bromides | Ambeed.com [ambeed.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases - Google Patents [patents.google.com]
